REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[C:6]([Br:8])[C:5]([CH:9]([CH3:11])[CH3:10])=[CH:4][C:3]=1[OH:12].C(N(CC)C(C)C)(C)C.[CH3:22][O:23][CH2:24]Cl.[OH-].[Na+]>C(Cl)(Cl)Cl>[Br:8][C:6]1[CH:7]=[C:2]([Br:1])[C:3]([O:12][CH2:22][O:23][CH3:24])=[CH:4][C:5]=1[CH:9]([CH3:10])[CH3:11] |f:3.4|
|
Name
|
|
Quantity
|
512 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=C(C(=C1)Br)C(C)C)O
|
Name
|
|
Quantity
|
364 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(C(C)C)CC
|
Name
|
|
Quantity
|
1.74 L
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
159 mL
|
Type
|
reactant
|
Smiles
|
COCCl
|
Name
|
aqueous solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1.5 L
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled on ice
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled on ice
|
Type
|
CUSTOM
|
Details
|
to separate the organic layer
|
Type
|
WASH
|
Details
|
The organic layer was washed with a 1M aqueous solution of sodium hydroxide (1.5 L) and water (1.5 L)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
After filtering off the desiccant
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled off under reduced pressure
|
Type
|
DISTILLATION
|
Details
|
The resulting residue was purified by distillation under reduced pressure (0.93 to 1.5 hpa, 122° C. to 137° C.)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=C(C(=C1)Br)OCOC)C(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 548 g | |
YIELD: PERCENTYIELD | 96% | |
YIELD: CALCULATEDPERCENTYIELD | 93.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |